molecular formula C10H7Cl2NO B000839 Chlorquinaldol CAS No. 72-80-0

Chlorquinaldol

Cat. No. B000839
CAS RN: 72-80-0
M. Wt: 228.07 g/mol
InChI Key: GPTXWRGISTZRIO-UHFFFAOYSA-N
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Description

Chlorquinaldol is a synthetic quinoline derivative with a broad spectrum of antimicrobial, antifungal, and antiparasitic activity. It is a white, crystalline, odorless powder with a melting point of 181-183°C and a molecular weight of 336.4. It is soluble in water and alcohol, but insoluble in ether and benzene. This compound has been used in laboratory studies to study the effects of quinoline derivatives on various biological systems.

Scientific Research Applications

  • Treatment of Chronic HPV Cervicitis : Chlorquinaldol-promestriene vaginal tablets are found to be more effective than opin suppositories in improving HPV-DNA negative conversion rate, reducing inflammation, and enhancing immune function in patients with chronic HPV cervicitis (Chen & Guo, 2019).

  • Anti-Colorectal Cancer Potential : Research indicates that this compound may have potential as an anti-colorectal cancer treatment. It inhibits Wnt/β-catenin signaling and suppresses tumor growth as well as c-Myc and LGR5 expression in colorectal cancer cells (Wang et al., 2020).

  • Treatment of Non-Specific Vaginitis in Parturient Women : this compound-Promestriene vaginal tablets are effective in treating non-specific inflammation, fungal, and trichomonas vaginitis in parturient women, aiding in vaginal mucosa repair and prevention of postpartum reproductive tract infections (Yue, 2010).

  • Efficacy Against Neisseria gonorrhoeae and Chlamydia trachomatis : this compound is effective in reducing Neisseria gonorrhoeae and Chlamydia trachomatis in vitro, although at concentrations lower than recommended due to technical issues (Corrihons, Dutilh, & Bébéar, 1991).

  • Antimicrobial Activity for Skin and Soft Tissue Infections : this compound shows potential as an alternative to conventional topical antibiotics, displaying bactericidal activity at higher concentrations for treating skin and soft tissue infections (Bortolin et al., 2017).

  • Treatment of Postscabies Prurigo : A combination of diflucortolone and this compound effectively reduces itch in African refugees suffering from postscabies prurigo, highlighting the significant anti-itch action of this compound (Veraldi et al., 2019).

  • Treatment of Infected Dermatoses : Hydrocortisone-17-butyrate combined with this compound is found to be a valuable and safe treatment for infected dermatoses, with particular benefits for children under 10 years old (Gibson, Maneksha, & Wright, 1975).

  • Anti-Biofilm Activity for Skin and Wound Infections : this compound is an effective topical antimicrobial agent for skin and wound infections, with a wide spectrum of activity and a specific mode of action that helps prevent resistance development (Bidossi et al., 2019).

Safety and Hazards

Chlorquinaldol is a Standardized Chemical Allergen . The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity . It may cause an allergic skin reaction .

Future Directions

Chlorquinaldol has been used historically as a topical antiseptic for skin and wound infections . It has a wide spectrum of activity and desirable characteristics for topical application . It has been found to be effective in preventing or eradicating S. aureus and P. aeruginosa biofilms . Therefore, it may represent a valuable alternative to conventional topical antibiotics for the treatment of skin and soft tissue infections .

Mechanism of Action

Target of Action

Chlorquinaldol is a broad-spectrum antimicrobial agent . It is particularly effective against Gram-positive bacteria , especially staphylococci . These bacteria are often responsible for skin and soft tissue infections .

Mode of Action

The exact mechanism by which this compound exerts its bactericidal effect is unknown . It is known that 8-hydroxyquinolines, a group to which this compound belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors . This suggests that this compound might interfere with the normal functioning of these enzymes, thereby inhibiting bacterial growth .

Biochemical Pathways

The chelation of metal ions could potentially disrupt a wide range of biochemical processes in the bacteria, given the critical role these ions play as enzyme cofactors .

Pharmacokinetics

It is known that this compound is applied topically as a cream for skin infections . This suggests that it is absorbed through the skin to exert its antimicrobial effects.

Result of Action

This compound has been shown to be bactericidal, meaning it kills bacteria rather than merely inhibiting their growth . In time-kill studies, this compound showed a bactericidal activity at higher concentrations after 24-48 hours of incubation . This results in the eradication of the bacterial infection, leading to the resolution of the skin or soft tissue infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to certain antibiotics can impair the effect of this compound . Furthermore, the specific environment of a bacterial infection, such as the presence of a biofilm, can also impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Chlorquinaldol is bactericidal in both gram-positive and gram-negative bacteria . It is more effective in targeting gram-positive bacteria, particularly staphylococci

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It has been used historically as a topical antiseptic agent for skin infections . It maintains use in European countries as a combination vaginal tablet with promestriene for use in the treatment of vaginal infections .

Molecular Mechanism

8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors . The addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation .

Temporal Effects in Laboratory Settings

In time-kill studies, this compound showed a bactericidal activity at the higher concentrations (2×, 4× MIC) after 24–48 h of incubation . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

98% of this compound is converted to the sulfate form and renally excreted . This suggests that this compound is involved in metabolic pathways related to sulfate conjugation and renal excretion.

Transport and Distribution

Given that this compound is primarily excreted in the urine as the sulfate form , it can be inferred that it may interact with transporters or binding proteins involved in renal excretion.

properties

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXWRGISTZRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048998
Record name 5,7-Dichloro-8-hydroxy-2-methylquinoline
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Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation.
Record name Chlorquinaldol
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CAS RN

72-80-0
Record name Chlorquinaldol
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Record name Chlorquinaldol [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorquinaldol
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Record name 5,7-Dichloro-8-hydroxy-2-methylquinoline
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Record name Chlorquinaldol
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Record name CHLORQUINALDOL
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Melting Point

108-112
Record name Chlorquinaldol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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